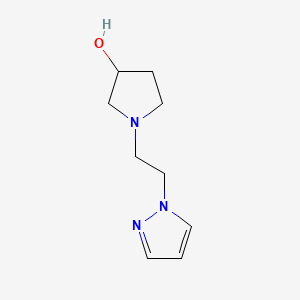

1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol” is a complex organic molecule that contains a pyrazole ring and a pyrrolidine ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Pyrrolidine is a heterocyclic organic compound, a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrazole ring and a pyrrolidine ring connected by an ethyl group. The exact structure, including the positions of any possible functional groups, would depend on the specific synthesis process .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyrrolidine rings. Both of these structures are common in medicinal chemistry and are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing pyrazole and pyrrolidine rings are likely to be solid at room temperature .Aplicaciones Científicas De Investigación

Catalytic Applications

Compounds related to 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol, such as those featuring (pyrazolyl)ethyl)pyridine moieties, have been utilized in the catalytic asymmetric transfer hydrogenation of ketones. These compounds, when complexed with metals like Fe(II) and Ni(II), have shown significant activity in the transfer hydrogenation processes, indicating potential utility in synthetic chemistry for the reduction of ketones to alcohols under mild conditions (Magubane et al., 2017).

Material Science

In material science, pyrazolylpyridine derivatives have been synthesized for use in organic light-emitting diodes (OLEDs). These compounds serve as host materials that can significantly influence the performance of OLEDs, including their efficiency and the quality of light emitted. This demonstrates the compound's potential applicability in the development of electronic and photonic devices, suggesting that similar structural analogs could be explored for such applications (Li et al., 2016).

Organic Synthesis

Moreover, related chemical structures have been explored for their utility in the synthesis of complex organic molecules. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their potential biomedical applications. Such compounds, due to their heterocyclic nature, are of interest in medicinal chemistry for the development of new therapeutic agents (Donaire-Arias et al., 2022).

Catalysis and Polymerization

Research has also focused on the use of pyrazolyl and pyridine compounds in catalysis, particularly in the oligomerization of ethylene to produce polymers. Such studies highlight the potential of these compounds in industrial catalysis, offering routes to valuable polymer materials through ethylene oligomerization (Nyamato et al., 2015).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been shown to be cytotoxic to several human cell lines and have been used in the treatment of different types of cancer .

Mode of Action

It’s known that pyrazole derivatives can interact with various cellular targets leading to cytotoxic effects .

Biochemical Pathways

Pyrazole derivatives have been shown to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Result of Action

Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .

Action Environment

Environmental factors such as ph can influence the solubility and therefore the bioavailability of related compounds .

Propiedades

IUPAC Name |

1-(2-pyrazol-1-ylethyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-9-2-5-11(8-9)6-7-12-4-1-3-10-12/h1,3-4,9,13H,2,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWWICKAFCBUHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CCN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377932.png)

![1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2377935.png)

![1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2377936.png)

![1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2377941.png)

![[1-(2,4-Difluorophenyl)cyclopropyl]methanamine](/img/structure/B2377945.png)

![2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2377949.png)

![7-chloro-2-(((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2377951.png)